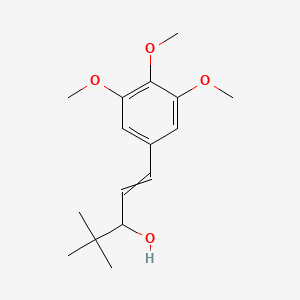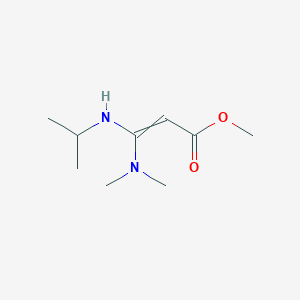
3-Phenylcyclohexanone 2,4-dinitrophenyl hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylcyclohexanone 2,4-dinitrophenyl hydrazone is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be hydrogen, alkyl, or aryl groups. This compound is formed by the reaction of 3-phenylcyclohexanone with 2,4-dinitrophenylhydrazine. It is commonly used in analytical chemistry for the detection and quantification of carbonyl compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylcyclohexanone 2,4-dinitrophenyl hydrazone typically involves the condensation reaction between 3-phenylcyclohexanone and 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using hydrochloric acid or acetic acid as the catalyst. The reaction mixture is usually heated to facilitate the formation of the hydrazone. The product is then purified by recrystallization from a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenylcyclohexanone 2,4-dinitrophenyl hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazone group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Phenylcyclohexanone 2,4-dinitrophenyl hydrazone has several applications in scientific research:
Analytical Chemistry: Used for the detection and quantification of carbonyl compounds in various samples.
Biological Studies: Employed in the study of enzyme kinetics and inhibition.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Industrial Applications: Used in the synthesis of other organic compounds and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Phenylcyclohexanone 2,4-dinitrophenyl hydrazone involves its ability to form stable complexes with carbonyl compounds. The hydrazone group reacts with the carbonyl group to form a hydrazone linkage, which is stable and can be easily detected using spectroscopic methods. This property makes it useful in analytical applications .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexanone 2,4-dinitrophenylhydrazone
- Benzaldehyde 2,4-dinitrophenylhydrazone
- Acetophenone 2,4-dinitrophenylhydrazone
Uniqueness
3-Phenylcyclohexanone 2,4-dinitrophenyl hydrazone is unique due to its specific structure, which combines the cyclohexanone and phenyl groups with the 2,4-dinitrophenylhydrazone moiety. This unique structure imparts specific chemical properties and reactivity that are different from other similar compounds .
Propiedades
Fórmula molecular |
C18H18N4O4 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
2,4-dinitro-N-[(3-phenylcyclohexylidene)amino]aniline |
InChI |
InChI=1S/C18H18N4O4/c23-21(24)16-9-10-17(18(12-16)22(25)26)20-19-15-8-4-7-14(11-15)13-5-2-1-3-6-13/h1-3,5-6,9-10,12,14,20H,4,7-8,11H2 |
Clave InChI |
ZXNCPWKPZJWKJD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


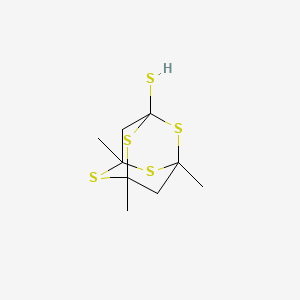
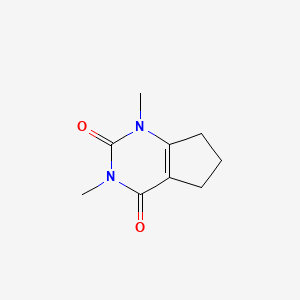
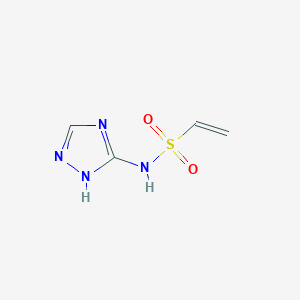
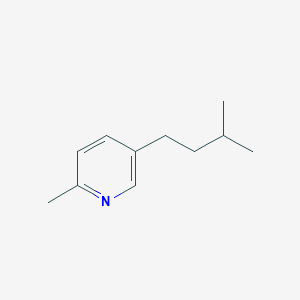

![3-Azabicyclo[3.1.0]hexane-2-carboxamide,3-methyl-,[1R-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B13799646.png)
![1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone](/img/structure/B13799649.png)
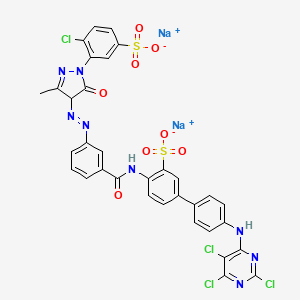

![1-(4-Methoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13799661.png)
![2-Amino-1,2,3,5-tetrahydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one](/img/structure/B13799666.png)

